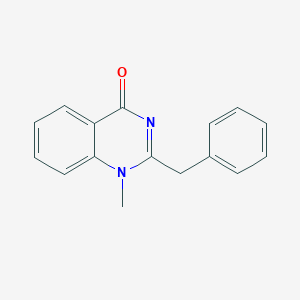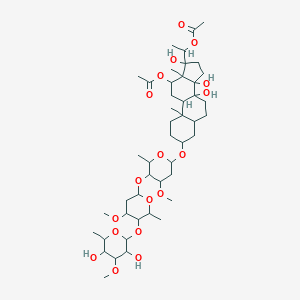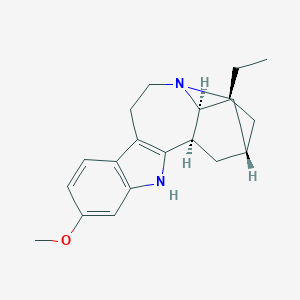![molecular formula C9H7Cl2N3S B162060 [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine CAS No. 133767-88-1](/img/structure/B162060.png)
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiazole derivative and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Effets Biochimiques Et Physiologiques
Studies have shown that [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine may have biochemical and physiological effects on the body. The compound has been reported to induce oxidative stress in cancer cells, leading to their death. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is its potential use as a diagnostic agent for cancer. The compound has also been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for drug development. However, the compound has limitations in terms of its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential use as a diagnostic agent for cancer. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, the compound's potential toxicity should be thoroughly investigated to determine its safety for human use.
Conclusion
In conclusion, [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through various methods and has been extensively studied for its potential use in medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities and may have biochemical and physiological effects on the body. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
Méthodes De Synthèse
The synthesis of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been reported through various methods. One of the commonly used methods is the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate in the presence of a base. Another method involves the reaction of 2,4-dichlorophenyl isothiocyanate with thiosemicarbazide in ethanol. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of the compound is in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use as a diagnostic agent for cancer.
Propriétés
Numéro CAS |
133767-88-1 |
|---|---|
Nom du produit |
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
Formule moléculaire |
C9H7Cl2N3S |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-5-1-2-6(7(11)3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
Clé InChI |
VCZVBNAXAMWPLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
Synonymes |
4-(2,4-DICHLOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



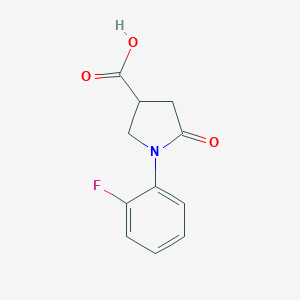
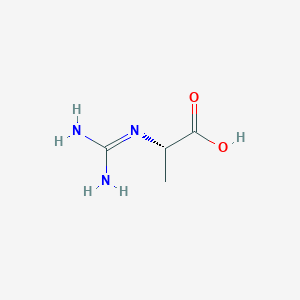
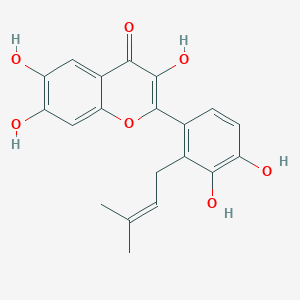
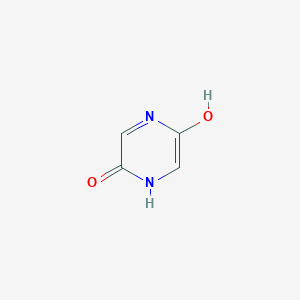
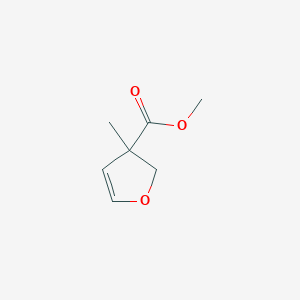
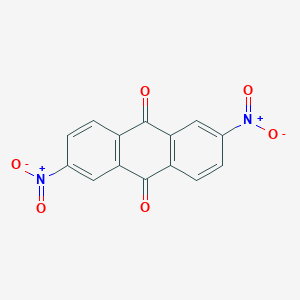
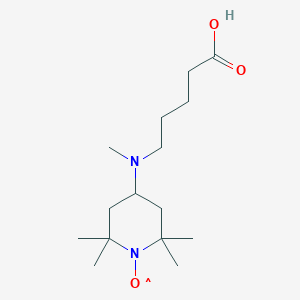
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)

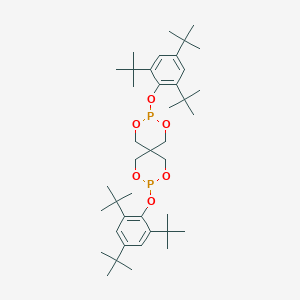
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
